molecular formula C19H15N3O2 B11640735 3-methyl-2-[(Z)-(5-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]quinazolin-4(3H)-one

3-methyl-2-[(Z)-(5-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]quinazolin-4(3H)-one

Cat. No.: B11640735
M. Wt: 317.3 g/mol
InChI Key: OGCOFXFMQWKBKI-UVTDQMKNSA-N
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Description

3-methyl-2-[(Z)-(5-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]quinazolin-4(3H)-one is a heterocyclic compound that belongs to the quinazolinone family. This compound is characterized by its unique structure, which includes a quinazolinone core fused with an indole moiety. The presence of both quinazolinone and indole structures in a single molecule imparts significant biological and chemical properties, making it a subject of interest in various fields of research.

Preparation Methods

The synthesis of 3-methyl-2-[(Z)-(5-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]quinazolin-4(3H)-one typically involves the condensation of anthranilamide (2-aminobenzamide) with an appropriate aldehyde or ketone. One common method involves the use of graphene oxide nanosheets as a catalyst in an aqueous medium at room temperature . This method is advantageous due to its simplicity, efficiency, and environmentally friendly conditions. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form quinazolinone derivatives.

    Reduction: Reduction reactions can lead to the formation of dihydroquinazolinone derivatives.

    Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions, particularly at the indole moiety. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles. The major products formed from these reactions are typically derivatives of the original compound with modified functional groups.

Scientific Research Applications

3-methyl-2-[(Z)-(5-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]quinazolin-4(3H)-one has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 3-methyl-2-[(Z)-(5-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]quinazolin-4(3H)-one involves its interaction with various molecular targets and pathways. The compound’s indole moiety allows it to interact with biological receptors and enzymes, potentially inhibiting or modulating their activity. This interaction can lead to various biological effects, such as antioxidant activity, anti-inflammatory effects, and potential antitumor properties.

Comparison with Similar Compounds

Similar compounds to 3-methyl-2-[(Z)-(5-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]quinazolin-4(3H)-one include other quinazolinone derivatives and indole-containing compounds. For example:

    Quinazolinone derivatives: These compounds share the quinazolinone core and exhibit similar biological activities, such as antitumor and anti-inflammatory properties.

    Indole-containing compounds: Compounds like indole-3-carbinol and indomethacin also exhibit significant biological activities, including antioxidant and anti-inflammatory effects. The uniqueness of this compound lies in its combined structure, which allows it to exhibit a broader range of biological activities compared to compounds with only one of these moieties.

Properties

Molecular Formula

C19H15N3O2

Molecular Weight

317.3 g/mol

IUPAC Name

3-methyl-2-[(Z)-(5-methyl-2-oxo-1H-indol-3-ylidene)methyl]quinazolin-4-one

InChI

InChI=1S/C19H15N3O2/c1-11-7-8-16-13(9-11)14(18(23)21-16)10-17-20-15-6-4-3-5-12(15)19(24)22(17)2/h3-10H,1-2H3,(H,21,23)/b14-10-

InChI Key

OGCOFXFMQWKBKI-UVTDQMKNSA-N

Isomeric SMILES

CC1=CC\2=C(C=C1)NC(=O)/C2=C\C3=NC4=CC=CC=C4C(=O)N3C

Canonical SMILES

CC1=CC2=C(C=C1)NC(=O)C2=CC3=NC4=CC=CC=C4C(=O)N3C

Origin of Product

United States

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